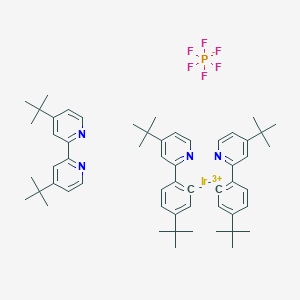
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It consists of iridium(3+) coordinated with two distinct ligands: 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine, along with hexafluorophosphate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the coordination of iridium(3+) with the specified ligands. The preparation typically starts with the synthesis of the ligands, which can be achieved through the alkylation of pyridine derivatives with tert-butyl groups. The ligands are then reacted with an iridium(3+) precursor, such as iridium trichloride, in the presence of a suitable solvent and under controlled temperature and pressure conditions. The reaction is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination with iridium(3+). The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and purification systems would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) species, while reduction reactions may produce iridium(I) species. Ligand substitution reactions can result in a variety of iridium complexes with different ligands.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and C-H activation reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Its potential as a therapeutic agent is being explored, particularly in the context of anticancer and antimicrobial activities.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of organometallic complexes.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In catalysis, the iridium center typically acts as the active site, facilitating the activation and transformation of substrates through various pathways. The ligands play a crucial role in stabilizing the iridium center and modulating its reactivity. In medicinal applications, the compound may interact with biological targets, such as enzymes or DNA, through coordination or redox mechanisms, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group attached to the benzene ring.
4-tert-Butyltoluene: A toluene derivative with a tert-butyl group attached to the benzene ring.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple tert-butyl-substituted ligands with an iridium center. This combination imparts unique electronic and steric properties, making it highly versatile for various applications. Compared to simpler compounds like 4-tert-butylbenzene or 4-tert-butylphenol, the presence of the iridium center and the specific ligand arrangement significantly enhances its reactivity and functionality.
Propriétés
Formule moléculaire |
C56H72F6IrN4P |
|---|---|
Poids moléculaire |
1138.4 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C18H24N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;7-12H,1-6H3;;/q2*-1;;-1;+3 |
Clé InChI |
GGYZHJGJZOVCKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


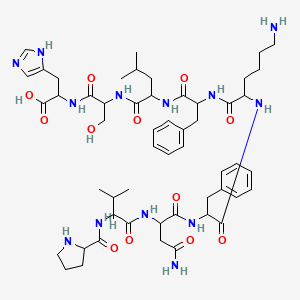
![2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde](/img/structure/B13395430.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)
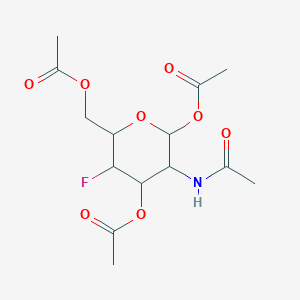
![4,4,5,5-Tetramethyl-2-(3-(6-phenyl-dibenzo[b,d]thiophen-4-yl)phenyl)-1,3,2-dioxaborolane](/img/structure/B13395445.png)
![[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B13395446.png)
![13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B13395474.png)
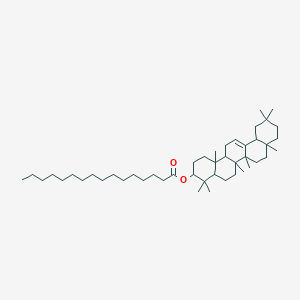
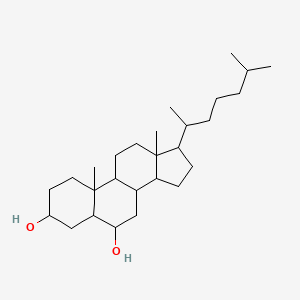
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)


![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
